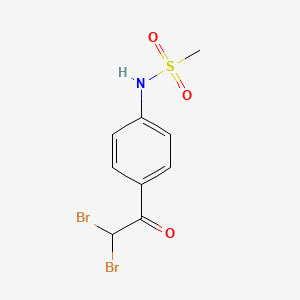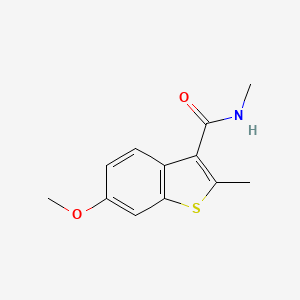![molecular formula C8H11NO2 B12574347 (1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a chiral bicyclic amino acid. This compound is notable for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. The presence of multiple chiral centers in this molecule makes it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as norbornene.
Functional Group Introduction: Functional groups are introduced through various chemical reactions, including amination and carboxylation.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Utilizing large reactors to carry out the necessary chemical transformations.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used as a chiral building block in asymmetric synthesis. Its unique structure allows for the creation of complex molecules with high stereochemical purity.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its bicyclic structure makes it a valuable tool for probing the active sites of enzymes and receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of (1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornene: A bicyclic compound with a similar ring structure but lacking the amino and carboxylic acid functional groups.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a similar framework but different functionalization.
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: A closely related compound with slight variations in the stereochemistry and functional groups.
Uniqueness
(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(1R,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5-,6+,7-/m0/s1 |
Clé InChI |
FCYFJGGJCJDCPB-YTLHQDLWSA-N |
SMILES isomérique |
C1[C@@H]2C=C[C@@H]1[C@@H]([C@@H]2C(=O)O)N |
SMILES canonique |
C1C2C=CC1C(C2C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-](/img/structure/B12574267.png)
![Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate](/img/structure/B12574274.png)
![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)
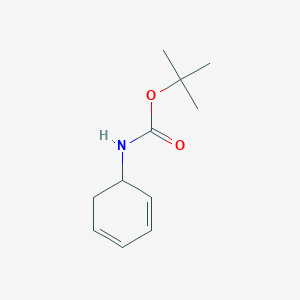
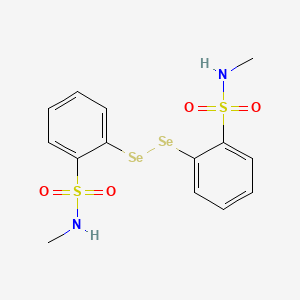
![N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide](/img/structure/B12574291.png)

![4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol](/img/structure/B12574299.png)
![1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B12574304.png)
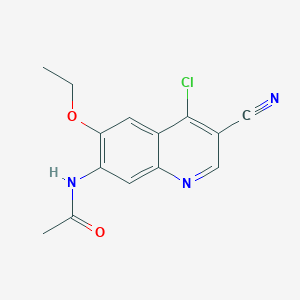
![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)
